4-Cyclopropylbenzoic acid

Cytochrome P450 Drug Metabolism Metabolite Profiling

4-Cyclopropylbenzoic acid (CAS 1798-82-9) is a critical para-substituted benzoic acid scaffold for BTK inhibitor synthesis. The cyclopropyl group confers unique electronic properties (pKa 4.41 vs. 4.2 for benzoic acid) and dictates exclusive benzylic hydroxylation by CYP199A4—unlike linear alkyl analogs that generate complex metabolite mixtures. This single-metabolite outcome ensures predictable metabolic fate and cleaner downstream impurity control for structure-based drug design. The validated binding pose (PDB 5UVB) supports fragment-based elaboration. Procure this exact scaffold to preserve essential BTK inhibitor structure-activity relationships.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 1798-82-9
Cat. No. B167957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropylbenzoic acid
CAS1798-82-9
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESC1CC1C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C10H10O2/c11-10(12)9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2,(H,11,12)
InChIKeyGJCRWEAWEDESNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclopropylbenzoic Acid (CAS 1798-82-9): Physicochemical and Procurement Baseline


4-Cyclopropylbenzoic acid (CAS 1798-82-9) is a para-substituted benzoic acid derivative (molecular formula C₁₀H₁₀O₂; MW 162.19) bearing a cyclopropyl group at the 4-position [1]. The compound exists as an off-white to white crystalline solid with a reported melting point of 221–224°C and a predicted boiling point of 305.8 ± 21.0°C at 760 mmHg . The predicted pKa (4.41 ± 0.10) positions it as a weaker acid than unsubstituted benzoic acid (pKa 4.2) due to the electron-donating character of the cyclopropyl substituent . This compound serves as a synthetic building block in pharmaceutical intermediate preparation, particularly documented in the synthesis of Bruton‘s Tyrosine Kinase (BTK) inhibitors .

Why Generic 4‑Substituted Benzoic Acids Cannot Substitute for 4‑Cyclopropylbenzoic Acid


Substituting 4-cyclopropylbenzoic acid with a generic 4-alkylbenzoic acid analog (e.g., 4-methyl, 4-ethyl, 4-n-propyl, or 4-tert-butylbenzoic acid) introduces functionally significant divergence in electronic profile, metabolic fate, and downstream synthetic utility. The cyclopropyl group exhibits unique electronic properties—acting as an electron-donating substituent via σ-aromatic conjugation—which elevates the pKa relative to benzoic acid [1]. This alters carboxylate reactivity in amide/ester coupling and salt formation. More critically, the cyclopropyl substituent dictates a distinct regiochemical and metabolic outcome in cytochrome P450-mediated oxidations: 4-cyclopropylbenzoic acid undergoes exclusive benzylic hydroxylation, whereas linear alkyl analogs such as 4-n-propylbenzoic acid generate complex mixtures of hydroxylated and desaturated metabolites [2]. Such divergence directly impacts downstream impurity profiles, in vivo clearance rates, and the feasibility of structure-based drug design where a rigid, metabolically predictable scaffold is required.

Quantitative Evidence for 4-Cyclopropylbenzoic Acid (CAS 1798-82-9) Differentiation


Regioselective CYP199A4 Oxidation: 4-Cyclopropylbenzoic Acid vs. 4-n-Propylbenzoic Acid

In a head-to-head CYP199A4 oxidation study, 4-cyclopropylbenzoic acid demonstrated complete regioselectivity, undergoing hydroxylation exclusively at the benzylic carbon to yield a single major metabolite. In contrast, the linear alkyl analog 4-n-propylbenzoic acid produced three major metabolites—an alkene from desaturation plus hydroxylation products at the benzylic (Cα) and Cβ positions—in similar quantities [1].

Cytochrome P450 Drug Metabolism Metabolite Profiling

Acidity Modulation: 4-Cyclopropylbenzoic Acid vs. Unsubstituted Benzoic Acid

4-Cyclopropylbenzoic acid exhibits a predicted pKa of 4.41 ± 0.10 , which is elevated relative to the pKa of unsubstituted benzoic acid (4.2) [1]. The cyclopropyl group functions as an electron-donating substituent that reduces carboxylate acidity compared to both the unsubstituted parent and electron-withdrawing 4-substituted analogs such as 4-formylbenzoic acid (pKa 3.75) [1].

Physicochemical Properties pKa Electron-Donating Substituent

Patent-Documented Utility as BTK Inhibitor Intermediate

4-Cyclopropylbenzoic acid is explicitly documented as a component in the preparation of Bruton‘s Tyrosine Kinase (BTK) inhibitors , a class of therapeutics used in B-cell malignancies and autoimmune disorders. This represents a validated, patent-tracked application where the cyclopropyl-substituted benzoate scaffold is incorporated into bioactive molecules. In contrast, generic 4-alkylbenzoic acid analogs (e.g., 4-methylbenzoic acid, 4-ethylbenzoic acid) are not documented as intermediates for this specific inhibitor class in the same patent literature.

BTK Inhibitor Pharmaceutical Intermediate Oncology

Crystal Structure Evidence for Active Site Binding Geometry

The X-ray crystal structure of 4-cyclopropylbenzoate bound to CYP199A4 (PDB ID: 5UVB) reveals that the alkyl substituent is positioned over the heme in a conformation that enforces exclusive benzylic hydroxylation [1]. This binding mode differs from the conformations observed for longer linear alkylbenzoic acids (e.g., 4-n-propylbenzoic acid) in the same active site, which adopt alternative orientations that permit both hydroxylation and desaturation pathways [2]. The availability of this structural data enables rational, structure-guided optimization of downstream inhibitors.

X-ray Crystallography Structure-Based Drug Design Enzyme-Substrate Interaction

Optimal Application Scenarios for 4-Cyclopropylbenzoic Acid (CAS 1798-82-9)


BTK Inhibitor Synthesis and Oncology Intermediate Procurement

This compound is specifically documented as a component in the preparation of Bruton‘s Tyrosine Kinase (BTK) inhibitors [1]. Procurement for this application requires the exact cyclopropyl-substituted benzoic acid scaffold; substitution with unsubstituted benzoic acid or alternative 4-alkylbenzoic acids would alter the molecular structure of the final inhibitor, invalidating structure-activity relationships established for the cyclopropyl-bearing series.

Cytochrome P450 Mechanistic Studies Requiring Defined Metabolite Outcomes

The exclusive benzylic hydroxylation of 4-cyclopropylbenzoic acid by CYP199A4 [1] makes it an ideal substrate for mechanistic studies of P450 regioselectivity, active site engineering, and structure-function investigations. The single-metabolite outcome simplifies kinetic analysis and product identification compared to 4-n-propylbenzoic acid, which yields a complex mixture of three metabolites [1].

X-ray Crystallographic Fragment Screening and Structure-Based Design

The availability of a high-resolution co-crystal structure (PDB 5UVB) [1] enables structure-guided elaboration of the 4-cyclopropylbenzoate scaffold in fragment-based drug discovery campaigns. The defined binding pose of the cyclopropyl group over the heme provides a validated starting point for computational modeling and rational inhibitor optimization.

Electronic Property-Controlled Coupling and Derivatization

The cyclopropyl substituent elevates the pKa to 4.41 ± 0.10 compared to benzoic acid (pKa 4.2) [1], altering carboxylate reactivity. This property must be accounted for when designing amide bond formation, esterification, or salt formation steps. The electron-donating character of the cyclopropyl group also activates the aromatic ring toward electrophilic substitution relative to unsubstituted benzene [2], which can be exploited in further synthetic elaboration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Cyclopropylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.